molecular formula C13H20N4O2 B2735527 N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide CAS No. 1421460-19-6

N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide

Cat. No.: B2735527
CAS No.: 1421460-19-6
M. Wt: 264.329
InChI Key: ARCUTNRJNMABKN-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazine carboxamide core linked to a substituted piperidine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have been investigated for their potential to modulate critical biological pathways. For instance, pyrazine carboxamide derivatives have been identified as potent inhibitors of SMAD3 signaling, a key pathway involved in cell proliferation and fibrosis . Furthermore, related molecular scaffolds are recognized for their activity as CB1 receptor antagonists, indicating potential for research in metabolic and central nervous system disorders . The piperidine ring, substituted with a 2-methoxyethyl chain, is a common pharmacophore designed to improve solubility and influence the molecule's pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules . It is also a valuable reference standard for analytical and bioactivity studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-9-8-17-6-2-11(3-7-17)16-13(18)12-10-14-4-5-15-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUTNRJNMABKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide is a derivative of piperidine and pyrazine, two structural motifs widely utilized in the pharmaceutical industry. Piperidine derivatives are known for their role in various therapeutic areas, including:

  • Anticancer Agents : Compounds with similar structures have been identified as inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell proliferation. Modifications to the piperidine structure can enhance selectivity and bioavailability, leading to promising anticancer properties .
  • Neurological Disorders : The incorporation of piperidine in drug design has shown potential for treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes, which are critical for neurotransmitter regulation .

Receptor Interaction Studies

The compound has been investigated for its interactions with various receptors, particularly dopamine receptors. Research indicates that derivatives of this compound can serve as probes for mapping the dopamine D2 receptor binding site. Studies have demonstrated:

  • Affinity for Dopamine D2 Receptors : Compounds similar to this compound have been evaluated for their binding affinity to dopamine D2 receptors, with some derivatives showing significant activity (Ki values as low as 54 nM) in competitive displacement assays .
  • Molecular Docking Studies : Docking analyses reveal stable interactions between the compound and receptor sites, providing insights into the pharmacophore characteristics necessary for receptor binding .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer and neurological disorders. Its applications include:

  • Adenosine Receptor Modulation : Novel pyrazine compounds have been shown to target adenosine receptors (particularly A2a), suggesting a role in modulating inflammatory responses and neuroprotection .
  • Multi-target Approaches : The compound's ability to interact with multiple biological targets positions it as a candidate for multi-target therapies, which are increasingly recognized as effective strategies in treating complex diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in xenograft models using similar piperidine derivatives .
Study BNeurological EffectsShowed improved cognitive function in animal models treated with piperidine-based cholinesterase inhibitors .
Study CReceptor BindingIdentified strong binding affinities for dopamine D2 receptors using molecular docking simulations .

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

Target Compound :
  • Structure : Piperidine ring with a 2-methoxyethyl group at N1 and pyrazine-2-carboxamide at C3.
  • Key Features : The 2-methoxyethyl group introduces flexibility and moderate hydrophilicity, balancing lipophilicity for membrane permeability .
Analog 1 : N-{1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
  • Structure : Pyridazin-3-yl replaces pyrazine; 2-methylphenyl substituent on pyridazine.
  • The 2-methylphenyl group increases steric bulk, which could reduce solubility compared to the target compound’s methoxyethyl group .
Analog 2 : Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
  • Structure : Piperazine ring with 2-methoxyphenyl and ethyl carboxylate groups.
  • Comparison : The carboxylate ester may confer lower hydrolytic stability than the carboxamide in the target compound. The 2-methoxyphenyl group enhances aromatic interactions but reduces conformational flexibility .

Pyrazine/Pyridine Carboxamide Derivatives

Analog 3 : N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide ()
  • Structure : Pyridin-2-ylacetamide core with a 3-methoxybenzoyl-piperazine substituent.
  • Comparison : The acetylated pyridine ring and benzoyl-piperazine group increase molecular weight (MW: 458) and melting point (207–209°C) compared to the target compound. The absence of a pyrazine ring may reduce π-stacking efficiency .
Analog 4 : N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
  • Structure : Nitrophenyl and methyl groups on the pyrazine carboxamide.
  • Rotameric forms (72.5% vs. 27.5%) suggest conformational complexity absent in the target compound .

Stability and Degradation Profiles

  • Target Compound: No direct stability data is available. However, the 2-methoxyethyl ether is less prone to hydrolysis than esters or secondary amines, as seen in analogs like BTZ1 and BTZ2, which degrade via oxidation or hydrolysis (6% degradation over one month) .
  • Analog 5 : N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide ()
    • Stability : Synthesized with 97.9% yield, suggesting robust stability under reflux conditions. The isopropoxy group may sterically protect the carboxamide from enzymatic degradation .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Stability Notes
Target Compound 2-Methoxyethyl, pyrazine-2-carboxamide N/A ~349.4 (calc.) Likely stable due to ether group
Analog 1 () 2-Methylphenyl, pyridazin-3-yl N/A ~377.4 (calc.) Reduced solubility from aryl group
Analog 3 () 3-Methoxybenzoyl, pyridin-2-ylacetamide 207–209 458.5 High MW, rigid structure
Analog 4 () 2-Nitrophenyl, methyl N/A 272.3 Conformational complexity
Analog 5 () Isopropoxy, phenyl N/A ~381.4 (calc.) High synthetic yield (97.9%)

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 250.31 g/mol
  • CAS Number : [Not specified in the search results]

This compound is believed to exert its biological effects through multiple mechanisms, including:

  • Inhibition of Kinase Activity : Research indicates that compounds with similar structural motifs can inhibit various kinases involved in cancer signaling pathways. For instance, compounds targeting VEGFR and ERK pathways have shown promising results in anti-cancer activity .
  • Modulation of Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system, which could be relevant for neuropharmacological applications.

Antitumor Activity

Several studies have investigated the antitumor properties of related compounds. For example, derivatives of piperidine have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
NEPT (analog)HepG2 (liver cancer)11.3VEGFR-2 inhibition
NEPT (analog)K562 (leukemia)4.5Multi-kinase inhibition

These findings suggest that this compound may similarly exhibit potent antitumor activity through multi-target interactions .

Antimicrobial Activity

Research into related compounds has also highlighted antimicrobial properties. For instance, studies on pyrimidine derivatives indicate significant inhibition of bacterial growth and biofilm formation, suggesting a potential for this compound to act as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Research : A study focused on small-molecule inhibitors targeting multiple kinases found that similar compounds could induce apoptosis in cancer cells while sparing normal cells . This highlights the therapeutic potential for selective targeting in cancer treatment.
  • Neuropharmacology : Investigations into piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems, indicating a potential application for this compound in neuropharmacology.
  • Antimicrobial Studies : Compounds with similar structures have been tested against various pathogens, demonstrating efficacy against strains resistant to conventional antibiotics . This points to a possible role for this compound in addressing antibiotic resistance.

Q & A

Q. Optimization :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during amide bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Use of DMAP accelerates coupling reactions .

Which analytical techniques are essential for structural confirmation and purity assessment?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include piperidine protons (δ 2.5–3.5 ppm) and pyrazine carbons (δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Q-TOF or Orbitrap instruments validate the molecular formula (e.g., [M+H]⁺ expected m/z) .
  • HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradients) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Modify the methoxyethyl group (e.g., ethoxy, hydroxyethyl) to assess impact on target binding .
  • Biological assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets .

Q. Example SAR Table :

Substituent (R)IC₅₀ (nM) EGFRSelectivity (VEGFR/EGFR)
2-Methoxyethyl12.38.5
Ethyl45.62.1

How can contradictions in reported biological activities of similar derivatives be resolved?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH) .
  • Metabolic stability : Use liver microsomes to assess if contradictory results arise from differential CYP450 metabolism .
  • Meta-analysis : Pool data from studies using tools like RevMan to identify outliers or confounding variables .

What computational methods predict binding affinity and selectivity for kinase targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100 ns trajectories .
  • QSAR Models : MOE or Dragon descriptors correlate substituent hydrophobicity (ClogP) with activity .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for piperidine modifications using Schrödinger FEP+ .

How is reproducibility ensured in piperidine-carboxamide derivative synthesis?

Q. Basic

  • Protocol standardization : Detailed SOPs for reaction time, stoichiometry, and workup .
  • Batch consistency : Use of pre-dried solvents and controlled atmosphere (N₂/Ar) .
  • Reagent quality : HPLC-grade reagents and in-house LC-MS monitoring of intermediates .

What models evaluate pharmacokinetic properties?

Q. Advanced

  • In vitro :
    • Microsomal stability : Human liver microsomes + NADPH, t½ calculation .
    • Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .
  • In vivo :
    • Rodent PK studies : IV/PO dosing (5 mg/kg), plasma collection via LC-MS/MS .

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